molecular formula C7H8O3 B6167342 6-ethyl-3,4-dihydro-2H-pyran-2,4-dione CAS No. 4435-30-7

6-ethyl-3,4-dihydro-2H-pyran-2,4-dione

Cat. No.: B6167342
CAS No.: 4435-30-7
M. Wt: 140.14 g/mol
InChI Key: RUVLELZZCSEORC-UHFFFAOYSA-N
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Description

6-Ethyl-3,4-dihydro-2H-pyran-2,4-dione is a cyclic diketone featuring a pyran backbone substituted with an ethyl group at the 6-position. This compound is synthesized via base-catalyzed aldol condensation of dehydroacetic acid, a method that allows for structural diversification by varying alkyl substituents . Its core structure, characterized by conjugated carbonyl groups and a partially saturated pyran ring, enables diverse reactivity, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

4435-30-7

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

6-ethylpyran-2,4-dione

InChI

InChI=1S/C7H8O3/c1-2-6-3-5(8)4-7(9)10-6/h3H,2,4H2,1H3

InChI Key

RUVLELZZCSEORC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)CC(=O)O1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3,4-dihydro-2H-pyran-2,4-dione can be achieved through various methods. One common route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with formaldehyde in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3,4-dihydro-2H-pyran-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, ketones, diols, and various substituted derivatives .

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis
6-Ethyl-3,4-dihydro-2H-pyran-2,4-dione serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution, making it valuable for developing pharmaceuticals and agrochemicals.

2. Mechanism of Action
The compound's dione functionality enables it to participate in redox reactions, influencing cellular metabolism. It can act as an inhibitor or activator of specific enzymes, thereby affecting biochemical pathways.

Biological Applications

1. Herbicidal Activity
Research has identified derivatives of this compound as effective herbicides. For instance, compounds synthesized from this dione have shown selective activity against various weeds. These compounds can be applied to plants or soil to control undesired vegetation .

2. Enzyme Studies
In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with specific molecular targets allows researchers to explore its potential therapeutic effects.

Industrial Applications

1. Production of Fine Chemicals
The compound is used in the production of fine chemicals and materials science. Its reactivity facilitates the development of specialized products in industries ranging from pharmaceuticals to agrochemicals .

2. Advanced Catalytic Systems
In industrial settings, optimized synthetic routes using continuous flow reactors enhance the efficiency of producing this compound. This method ensures high yields and purity while minimizing waste.

Case Studies

Case Study 1: Herbicidal Efficacy
A study demonstrated that a derivative of this compound exhibited superior herbicidal activity compared to traditional herbicides when tested on common weed species. The compound was applied at varying concentrations to assess its effectiveness in controlling weed growth.

Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, derivatives of this compound were tested against PARP-1 (Poly (ADP-ribose) polymerase) enzymes. The results indicated significant inhibitory effects at specific concentrations, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of 6-ethyl-3,4-dihydro-2H-pyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its dione functionality allows it to participate in redox reactions, influencing cellular metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural and functional properties of 6-ethyl-3,4-dihydro-2H-pyran-2,4-dione can be contextualized by comparing it to derivatives with varying substituents and ring systems.

Physicochemical Properties

Crystallography and Intermolecular Interactions

  • Crystal Packing : The 6-methyl derivative () exhibits abundant H···H (45–52%) and O···H (17–20%) interactions, stabilizing its lattice. In contrast, the benzodiazepine analog () shows additional N···H contacts (8.6%), enhancing packing efficiency .
  • Dipole Moments: Bis-(β-enamino-pyran-2,4-dione) derivatives exhibit polarity variations; for example, compound 2a (higher dipole moment) is more polar than 2b, influencing solubility and reactivity .

DFT Studies

  • Reactivity Insights : Trifluoromethyl-substituted dihydropyrans () show distinct reaction pathways due to electronic effects. DFT calculations corroborate the preferential formation of 4-aryl derivatives in trifluoroacetic acid, driven by intermediate stability .

Biological Activity

6-Ethyl-3,4-dihydro-2H-pyran-2,4-dione, also known as 6-ethylpyran-2,4-dione, is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol. This compound is notable for its unique substitution pattern and dione functionality, which confer distinct chemical reactivity and biological activity. Recent research has highlighted its potential applications in various fields including medicinal chemistry and biochemistry.

The compound exhibits several key chemical properties:

  • Molecular Formula : C7H8O3
  • CAS Number : 4435-30-7
  • IUPAC Name : 6-ethylpyran-2,4-dione
  • Purity : Typically ≥95%
PropertyValue
Molecular Weight140.14 g/mol
CAS No.4435-30-7
IUPAC Name6-ethylpyran-2,4-dione
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Its dione functionality allows it to participate in redox reactions, which are crucial for cellular metabolism .

Biological Activity and Applications

Research has demonstrated that derivatives of pyran compounds exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The following subsections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance:

  • In vitro tests indicated that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent investigations into the anticancer potential of pyran derivatives have revealed promising results:

  • A study reported that modifications of the dione structure can enhance cytotoxicity against various cancer cell lines .
  • Specific analogs were found to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

Several case studies provide insight into the biological activity of this compound:

  • Case Study on Anticancer Activity :
    • Researchers synthesized a series of pyran derivatives and evaluated their cytotoxic effects on HeLa cells.
    • Results showed that compounds with extended conjugation systems exhibited higher cytotoxicity compared to their simpler counterparts .
  • Case Study on Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial properties of this compound against common pathogens.
    • The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .

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